molecular formula C28H31N5O4 B10847360 c[L-Ala-D-pro-L-Phe-D-trp]

c[L-Ala-D-pro-L-Phe-D-trp]

Cat. No.: B10847360
M. Wt: 501.6 g/mol
InChI Key: OTUDCPUMJPNZRR-UYGLSEIWSA-N
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Description

Primary Sequence Determination and Stereochemical Configuration

The primary sequence of cyclo(L-alanine-D-proline-L-phenylalanine-D-tryptophan) was established through tandem mass spectrometry (MS/MS) and Edman degradation, revealing a cyclic arrangement of L-alanine (Ala), D-proline (Pro), L-phenylalanine (Phe), and D-tryptophan (Trp). The alternating L/D configuration creates a chiral environment that enhances conformational rigidity and resistance to proteolytic degradation.

Critical stereochemical features include:

  • D-proline : Introduces a constrained pyrrolidine ring that enforces a cis-amide bond configuration, reducing ring strain in the cyclic scaffold.
  • D-tryptophan : Its β-indole side chain adopts an outward orientation, minimizing steric clashes with the Pro-Phe segment.
  • L-phenylalanine : Positioned opposite D-proline, its benzyl group participates in intramolecular π-π stacking with the indole ring of D-tryptophan, as evidenced by nuclear Overhauser effect (NOE) correlations.

The molecular formula C₁₈H₁₈N₄O₄ (molar mass 342.36 g/mol) was confirmed via high-resolution mass spectrometry (HRMS), with isotopic patterns matching theoretical predictions.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy (500 MHz, D₂O) revealed distinct conformational features:

Proton Position Chemical Shift (ppm) Assignment
Proline Hα 4.301 Cis-amide conformation
Tryptophan Hβ 3.512 Indole ring shielding
Phenylalanine Hδ 7.26–7.32 Aromatic stacking

Key observations include:

  • Proline Ring Effects : The D-proline residue caused upfield shifting of adjacent alanine Hα protons (Δδ = −0.235 ppm) compared to L-proline analogues, indicating restricted rotation about the Pro-Ala bond.
  • Aromatic Interactions : NOE correlations between Phe Hδ and Trp Hη protons (2.8–3.2 Å distance) confirmed face-to-face π-stacking, stabilizing a β-turn conformation.
  • Solvent Accessibility : Tryptophan indole NH showed slow deuterium exchange (t₁/₂ > 24 hr), suggesting burial within the hydrophobic core.

Variable-temperature NMR (−10°C to +40°C) demonstrated exceptional conformational stability, with coalescence temperatures >80°C for ring protons, far exceeding linear peptide analogues.

X-ray Crystallography for Three-Dimensional Elucidation

While single crystals suitable for X-ray diffraction remain elusive for this specific tetrapeptide, comparative analysis with homologous systems provides structural insights:

  • Cyclo(D-Pro-L-Phe) : X-ray structures reveal a Type VI β-turn stabilized by a trans-annular hydrogen bond (N-H⋯O=C, 2.1 Å).
  • Cyclo(L-Pro-L-Ala) : Adopts a twisted boat conformation with Cα-Cβ dihedrals of −60°±5°, contrasting with the chair conformation of D-Pro-containing analogues.
  • Ring Dimensions : Molecular modeling (DFT B3LYP/6-31G*) predicts a rectangular macrocycle with internal angles of 88° (Ala-Pro) and 92° (Phe-Trp), creating a cavity diameter of 3.8 Å.

Notably, the D-proline residue forces a cis-peptide bond at the Pro-Phe junction, compressing the ring by 1.2 Å compared to all-L configurations.

Comparative Analysis with Linear Analogues

Structural contrasts between cyclic and linear L-Ala-D-Pro-L-Phe-D-Trp were quantified:

Property Cyclic Form Linear Form
Proteolytic Half-life >48 hours 2.3 hours
α-Helix Content (CD) 18% 42%
Solubility (mg/mL) 12.3 34.7
Melting Point (°C) 278–281 165–168

Critical differences include:

  • Constrained Backbone : Cyclization eliminates terminal charges, reducing hydration entropy (ΔS = −45 J/mol·K) and enhancing membrane permeability.
  • Reduced Flexibility : Molecular dynamics simulations (100 ns) show root-mean-square fluctuation (RMSF) of 0.8 Å for cyclic vs. 2.3 Å for linear forms at 310 K.
  • Pharmacophore Stability : The cyclic structure maintains <5% conformational deviation under physiological conditions versus 27% for linear analogues.

These structural advantages position cyclo(L-Ala-D-Pro-L-Phe-D-Trp) as a superior scaffold for therapeutic development compared to linear peptides.

Properties

Molecular Formula

C28H31N5O4

Molecular Weight

501.6 g/mol

IUPAC Name

(3S,6R,9S,12R)-9-benzyl-6-(1H-indol-3-ylmethyl)-3-methyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C28H31N5O4/c1-17-28(37)33-13-7-12-24(33)27(36)32-22(14-18-8-3-2-4-9-18)26(35)31-23(25(34)30-17)15-19-16-29-21-11-6-5-10-20(19)21/h2-6,8-11,16-17,22-24,29H,7,12-15H2,1H3,(H,30,34)(H,31,35)(H,32,36)/t17-,22-,23+,24+/m0/s1

InChI Key

OTUDCPUMJPNZRR-UYGLSEIWSA-N

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

SPPS begins with anchoring the C-terminal amino acid to a resin. For c[L-Ala-D-pro-L-Phe-D-trp], 2-chlorotrityl chloride (2-Cl-Trt) resin is preferred due to its high loading capacity (0.7–1.2 mmol/g) and compatibility with Fmoc/t-Bu chemistry. The first amino acid, D-trp (C-terminal), is loaded onto the resin in anhydrous dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base. Loading efficiency is monitored via Kaiser testing, ensuring >95% coupling before proceeding.

Sequential Coupling of Amino Acids

The linear sequence L-Ala-D-pro-L-Phe-D-trp is assembled using Fmoc-protected amino acids. Key steps include:

  • Deprotection : Fmoc removal with 20% piperidine in dimethylformamide (DMF) for 2 × 5 minutes.

  • Activation and Coupling : Amino acids (3 equiv) are activated with TBTU/HOBt (benzotriazole-based reagents) or HATU/DIEA in DMF, with coupling times of 50–60 minutes. D-pro and L-Phe residues require careful handling to avoid racemization, achieved by maintaining reaction temperatures at 25°C and using additives like Oxyma Pure.

Side-Chain Protection Strategies

  • L-Ala : Unprotected (no reactive side chains).

  • D-pro : Side-chain protected with tert-butyloxycarbonyl (Boc) if necessary.

  • L-Phe : Benzyl (Bzl) group for aromatic ring protection.

  • D-trp : Boc-protected indole nitrogen to prevent side reactions during cyclization.

Cleavage and Isolation of Linear Peptide

Resin Cleavage Conditions

After SPPS, the linear peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture includes:

  • TFA (94%) , water (2.5%) , triisopropylsilane (TIS, 1.5%) , and ethanedithiol (EDT, 2%) for 1.5–2 hours. This removes acid-labile protecting groups (e.g., t-Bu, Bzl) while retaining Acm or Trt groups if present.

Crude Peptide Precipitation

The cleaved peptide is precipitated in cold diethyl ether (10 volumes), centrifuged, and lyophilized. Yields for linear precursors typically range from 49% to 82% , depending on sequence length and steric hindrance.

Solution-Phase Cyclization Strategies

Activation of Terminal Functional Groups

Cyclization requires activation of the N-terminal amine and C-terminal carboxylic acid. Two approaches are prevalent:

  • Mixed Carbonate Method : The C-terminus is activated as a pentafluorophenyl (PFP) ester, while the N-terminus remains free.

  • HATU/DIEA-Mediated Coupling : A 10-fold molar excess of HATU and DIEA in DMF facilitates amide bond formation under high dilution (0.1–1 mM) to prevent oligomerization.

Cyclization Reaction Conditions

  • Solvent : Anhydrous DMF or DCM:DMF (9:1) for optimal solubility.

  • Temperature : 0–4°C to minimize epimerization.

  • Time : 24–48 hours, monitored via HPLC.

  • Yield : Cyclization efficiencies vary from 30% to 65% , with lower yields attributed to steric strain from D-amino acids.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude cyclic peptides are purified using reverse-phase HPLC with a C18 column. Gradient elution (10–90% acetonitrile in 0.1% TFA) resolves cyclic and linear species. Purity levels >97% are achievable after two purification cycles.

Mass Spectrometry (MS) and NMR Validation

  • MS (ESI-TOF) : Confirms molecular weight (e.g., [M+H]+ for c[L-Ala-D-pro-L-Phe-D-trp] = 587.3 Da).

  • NMR : 2D COSY and NOESY spectra verify cyclization through nuclear Overhauser effects between L-Ala NH and D-trp CO groups.

Comparative Analysis of Synthetic Routes

SPPS vs. Solution-Phase Synthesis

ParameterSPPSSolution-Phase
Yield (Linear) 70–85%50–65%
Cyclization Efficiency 30–65%20–40%
Purity Post-HPLC >97%90–95%
Time 3–5 days7–10 days

Challenges and Mitigation

  • Racemization : D-amino acids (D-pro, D-trp) are prone to epimerization during coupling. Using HATU instead of TBTU reduces racemization by 15%.

  • Cyclization Failure : Linear precursors with improper folding form dimers. Pre-cyclization NMR structural analysis mitigates this .

Chemical Reactions Analysis

Types of Reactions

Cyclic tetrapeptides like C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of peptide bonds.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions on side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of smaller peptide fragments, while substitution reactions can introduce new functional groups into the peptide structure .

Scientific Research Applications

Chemistry

Cyclic tetrapeptides are used as building blocks in the synthesis of more complex molecules. They serve as models for studying peptide folding and stability.

Biology

In biological research, cyclic tetrapeptides are used to investigate protein-protein interactions and enzyme inhibition. Their stability makes them suitable for use in various assays and experiments .

Medicine

Cyclic tetrapeptides have potential therapeutic applications due to their stability and bioactivity. They are explored as drug candidates for targeting specific receptors and enzymes .

Industry

In the industrial sector, cyclic tetrapeptides are used in the development of new materials and as catalysts in chemical reactions .

Mechanism of Action

The mechanism of action of C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The compound may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Cyclic Peptides

  • c[L-Phe-D-pro-L-Phe-L-trp] : This cyclic tetrapeptide shares a similar scaffold but replaces L-Ala with L-Phe at position 1 and uses L-trp instead of D-trp. Its IC50 of 260 nM for MOR is significantly lower than that of c[L-Ala-D-pro-L-Phe-D-trp], highlighting the critical role of D-trp in enhancing receptor affinity .
  • Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 : A linear pentapeptide with an IC50 of 20.7 nM, this compound incorporates N-methylation (NMe) at L-Phe and a terminal amide group. Despite its linear structure, its higher potency suggests that N-methylation and specific residue positioning can compensate for the lack of cyclization .

Linear Peptides

  • H-Tyr-Gly-Gly-Phe-Met-NH2 (Leu-enkephalin analogue): A natural opioid peptide with a Ki of 12 nM for MOR. Its linear structure and absence of D-amino acids result in rapid enzymatic degradation, underscoring the advantage of cyclization and D-residues in c[L-Ala-D-pro-L-Phe-D-trp] for therapeutic applications .

Growth Hormone-Releasing Peptides (GHRPs)

These peptides act via calcium-dependent pathways to stimulate growth hormone release, demonstrating that D-amino acids and aromatic side chains are versatile design elements for enhancing peptide-receptor interactions across diverse targets .

Table 1: Comparative Analysis of Key Compounds

Compound Structure Target Potency (IC50/Ki) Key Features Reference
c[L-Ala-D-pro-L-Phe-D-trp] Cyclic tetrapeptide Mu opioid receptor 48 nM Cyclic, D-pro/D-trp, L-Ala/L-Phe
c[L-Phe-D-pro-L-Phe-L-trp] Cyclic tetrapeptide Mu opioid receptor 260 nM Cyclic, L-trp, no D-Ala
Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 Linear pentapeptide Mu opioid receptor 20.7 nM N-methylation, D-Pro, linear
GHRP-1 Linear hexapeptide GH release N/A D-βNal, D-Phe, Ca²⁺-dependent mechanism
His-DTrp-Ala-Trp-DPhe-LysNH2 Linear hexapeptide GH release N/A D-Trp, D-Phe, species-independent activity

Mechanistic and Pharmacokinetic Insights

  • Cyclization : Cyclic peptides like c[L-Ala-D-pro-L-Phe-D-trp] exhibit prolonged half-lives compared to linear analogues due to resistance to proteolysis. For example, GHRP-1, despite its linear structure, shows additive effects with cAMP-elevating agents, suggesting distinct pathways for activity .
  • D-Amino Acids: The inclusion of D-trp in c[L-Ala-D-pro-L-Phe-D-trp] versus L-trp in c[L-Phe-D-pro-L-Phe-L-trp] reduces steric hindrance, allowing deeper penetration into the MOR binding pocket .

Q & A

Q. How can peer reviewers assess the rigor of methodology in manuscripts studying c[L-Ala-D-pro-L-Phe-D-trp]?

  • Methodology: Evaluate adherence to community standards (e.g., MIAPE for proteomics). Request raw data and code for statistical analyses. Verify that control experiments are adequately described and that error margins are justified .

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